

# DL-Menthol chemical properties and structure

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## Compound of Interest

Compound Name: *DL-Menthol*

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An In-depth Technical Guide to the Core Chemical Properties and Structure of **DL-Menthol**

## Introduction

**DL-Menthol**, a racemic mixture of menthol enantiomers, is a cyclic monoterpene alcohol widely utilized across the pharmaceutical, cosmetic, and food industries.[1] Its characteristic minty aroma, cooling sensation, and physiological effects are a direct result of its unique chemical structure and properties.[2][3] This technical guide provides a comprehensive overview of the core chemical and physical characteristics of **DL-Menthol**, detailed experimental protocols for its analysis, and a visualization of its fundamental structure and biological interactions, intended for researchers, scientists, and drug development professionals.

## Chemical and Physical Properties

**DL-Menthol** is a white, crystalline solid at room temperature with a distinct peppermint-like odor and taste.[2][4] It is a covalent organic compound that can be sourced naturally from mint oils or produced synthetically.[5][6] The racemic form is a mixture of equal parts of the (1R,2S,5R)- and (1S,2R,5S)-isomers of menthol.[7][8]

## Quantitative Data Summary

The key physicochemical properties of **DL-Menthol** are summarized in the table below for easy reference and comparison.

Property	Value	Units
Molecular Formula	C <sub>10</sub> H <sub>20</sub> O	
Molecular Weight	156.27	g/mol
Melting Point	34 - 38	°C
Boiling Point	212 - 216	°C
Density	0.89	g/mL (at 25°C)
Flash Point	93 - 96	°C
Vapor Pressure	0.8	mmHg (at 20°C)
Refractive Index	~1.461	(at 20°C)
Optical Rotation [α]	-2.0 to +2.0	° (ethanol solution)
logP (Octanol/Water)	3.2	

Data compiled from sources:[\[2\]](#)[\[4\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

## Solubility Profile

**DL-Menthol's** solubility is a critical parameter for its formulation in various products.

Solvent	Solubility Description
Water	Very slightly soluble / Practically insoluble
Ethanol (95-96%)	Very soluble
Ether	Very soluble
Chloroform	Very soluble
Fatty Oils	Freely soluble
Liquid Paraffin	Freely soluble
Glacial Acetic Acid	Freely soluble
Acetone	Soluble
Benzene	Soluble
Glycerin	Very slightly soluble

Data compiled from sources:[7][8][9][10][14]

## Chemical Structure and Stereochemistry

Menthol's structure is based on a p-menthane (5-methyl-2-isopropylcyclohexane) skeleton. It possesses three asymmetric carbon atoms, which gives rise to eight possible stereoisomers.[3][12][15] **DL-Menthol**, or racemic menthol, specifically refers to the equimolar mixture of the two most stable enantiomers: (-)-menthol (1R,2S,5R) and (+)-menthol (1S,2R,5S).[7]

The stability of these enantiomers is attributed to their chair conformation where all three bulky substituents (hydroxyl, isopropyl, and methyl groups) can occupy equatorial positions, minimizing steric hindrance.[12]

<div>l_menthol</div> <div>(-)-Menthol (1R,2S,5R)</div>	<div>d_menthol</div> <div>(+)-Menthol (1S,2R,5S)</div>
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**Caption:** Chemical structures of the two enantiomers comprising **DL-Menthol**.

Chair Conformation of (-)-Menthol  
All substituents are in equatorial positions for maximum stability.

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**Caption:** Stable chair conformation of the naturally occurring (-)-menthol isomer.

## Experimental Protocols

Characterization and quality control of **DL-Menthol** involve several standard analytical procedures.

## Identification Tests

Two common qualitative tests are used for the identification of menthol:

- Liquefaction Test: Triturate **DL-Menthol** with an equal amount of camphor, chloral hydrate, or thymol. The mixture will liquefy.[9]
- Sulfuric Acid Test: Shake 1 g of **DL-Menthol** with 20 mL of sulfuric acid. The mixture becomes turbid with a yellow-red color. After standing for 3 hours, a clear, oily layer separates that is devoid of the characteristic menthol aroma.[9]

## Purity Assay (Non-Volatile Residue)

This gravimetric method determines the amount of non-volatile impurities.

Methodology:

- Accurately weigh 2.0 g of **DL-Menthol** into a suitable evaporating dish.
- Heat the dish on a water bath until the menthol has completely volatilized.

- Dry the residue at 105°C for 2 hours.
- Cool in a desiccator and weigh the residue.
- The residue should not weigh more than 1.0 mg ( $\leq 0.05\%$ ).<sup>[3][9]</sup>

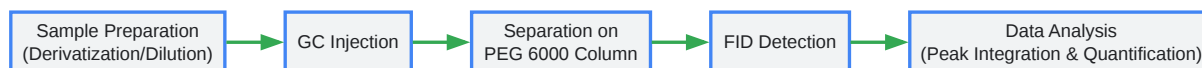
## Quantification by Gas Chromatography (GC)

This protocol outlines a method for quantifying menthol, often used for essential oils containing menthol.

### Methodology:

- Internal Standard Solution: Prepare a solution of n-ethyl caprylate in ethanol (95%) (4 in 100).
- Standard Solution: Accurately weigh about 10.0 g of l-menthol for assay and dissolve in ethanol (95%) to make exactly 100 mL. Pipet 10 mL of this solution and add exactly 10 mL of the internal standard solution.
- Sample Solution: Accurately weigh about 2.0 g of **DL-Menthol**, add exactly 20 mL of a mixture of dehydrated pyridine and acetic anhydride (8:1), connect a reflux condenser, and heat on a water bath for 2 hours. Wash the condenser with 20 mL of water and titrate with 1 mol/L sodium hydroxide VS (indicator: phenolphthalein TS). Perform a blank determination.
- GC Conditions:
  - Detector: Flame-Ionization Detector (FID).
  - Column: Glass column (~3 mm ID, ~2 m length) packed with 25% polyethylene glycol 6000 on acid-washed siliceous earth (180-250  $\mu\text{m}$ ).
  - Column Temperature: Isothermal at approximately 150°C.
  - Carrier Gas: Nitrogen.
  - Flow Rate: Adjust so that the retention time of the internal standard is about 10 minutes.

- Analysis: Inject 1  $\mu\text{L}$  of the sample and standard solutions. Calculate the ratio of the peak area of menthol to that of the internal standard to determine the amount.[9]



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**Caption:** General workflow for the quantification of **DL-Menthol** using Gas Chromatography.

## Spectroscopic Characterization

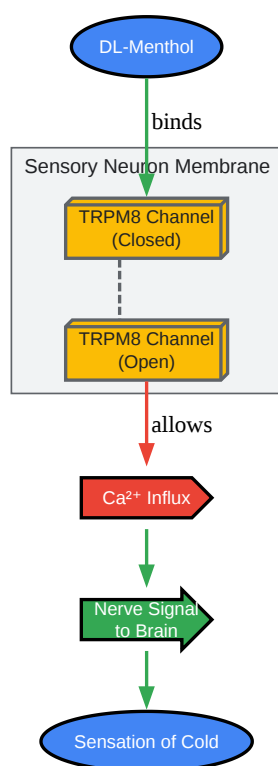
Full structural elucidation and confirmation are achieved through a combination of spectroscopic techniques.[16][17][18]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$ -NMR and  $^{13}\text{C}$ -NMR are used to determine the carbon-hydrogen framework. 2D NMR techniques like COSY and HSQC can assign every proton and carbon, confirming the specific isomer and its conformation.[17][18][19]
- Infrared (IR) Spectroscopy: Identifies functional groups, notably the broad O-H stretch of the alcohol group and C-H stretches of the alkane structure.
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.[4]

## Biological Activity: Interaction with TRP Channels

The well-known cooling sensation of menthol is not a result of a temperature change but a chemical activation of a specific sensory receptor.[2] Menthol is a primary agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, also known as the cold and menthol receptor 1 (CMR1).[11][13]

Activation of TRPM8 channels on sensory neurons leads to an influx of calcium ions, depolarizing the cell and sending a signal to the brain that is interpreted as a cold sensation. Menthol also has effects on other TRP channels, such as TRPA1.[11][13]



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**Caption:** Simplified pathway of **DL-Menthol** activating the TRPM8 ion channel.

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